N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is identified as a potential kinase inhibitor in a patent filed by Blueprint Medicines Corporation. [] This compound falls under the broader category of small molecule inhibitors and is specifically designed to target kinases involved in various cellular processes. [] The patent highlights its potential use in research related to understanding kinase function and developing novel therapeutic strategies for diseases linked to aberrant kinase activity. []
While the specific mechanism of action for N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is not elaborated upon in the reviewed literature, its classification as a potential kinase inhibitor suggests that it likely exerts its effects by interacting with and modulating the activity of specific kinases. [] Kinases are enzymes that play crucial roles in various cellular signaling pathways, and their dysregulation is often implicated in disease pathogenesis.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7